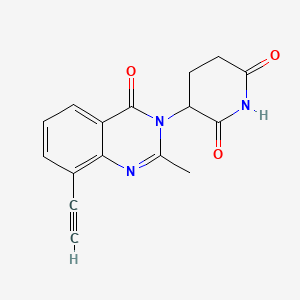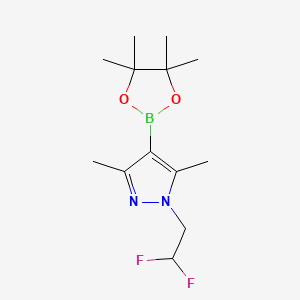
3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a synthetic organic compound that belongs to the quinazolinone and piperidinedione families. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions using palladium catalysts.
Formation of the Piperidinedione Ring: The piperidinedione ring can be synthesized through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazolinone or piperidinedione rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced analogs.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline derivatives.
Piperidinedione Derivatives: Compounds with similar piperidinedione rings, such as 2,6-dioxopiperidine derivatives.
Uniqueness
The uniqueness of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
3-(8-ethynyl-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H13N3O3/c1-3-10-5-4-6-11-14(10)17-9(2)19(16(11)22)12-7-8-13(20)18-15(12)21/h1,4-6,12H,7-8H2,2H3,(H,18,20,21) |
InChIキー |
JETMMZJYQPVWCC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2C(=O)N1C3CCC(=O)NC3=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)





![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)


